molecular formula C16H22N4O B4496143 6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile

Cat. No.: B4496143
M. Wt: 286.37 g/mol
InChI Key: DFBKVKWXTNQYQR-UHFFFAOYSA-N
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Description

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of multiple functional groups, including an amino group, a butyl chain, and a carbonitrile group, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile typically involves a multicomponent reaction. One common method is the four-component condensation reaction, which includes the following steps :

    Reactants: Aromatic aldehydes, malononitrile, β-keto esters, and hydrazine hydrate.

    Catalyst: Triethylamine.

    Solvent: Ethanol.

    Reaction Conditions: The reaction is carried out at room temperature, and the mixture is stirred until the desired product is formed.

This method is advantageous due to its simplicity, high yield, and the ability to produce the compound under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1’-cyclohexane]-5-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-2-3-7-12-13-15(20-19-12)21-14(18)11(10-17)16(13)8-5-4-6-9-16/h2-9,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKVKWXTNQYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C(=NN1)OC(=C(C23CCCCC3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Reactant of Route 2
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Reactant of Route 3
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Reactant of Route 4
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Reactant of Route 5
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile
Reactant of Route 6
6-amino-3-butylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile

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